Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

Organic Synthesis Wittig Reaction Stereoselective Alkene Synthesis

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride (CAS 99662-46-1) is a quaternary phosphonium salt with molecular formula C₂₄H₂₂Cl₂NP and molecular weight 426.32 g·mol⁻¹. It is supplied as a white to off-white low-melting solid with a melting point of 249–254 °C and an assay specification of 98% (97.5–102.5% by argentometric titration).

Molecular Formula C24H22Cl2NP
Molecular Weight 426.3 g/mol
CAS No. 99662-46-1
Cat. No. B1603627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride
CAS99662-46-1
Molecular FormulaC24H22Cl2NP
Molecular Weight426.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-]
InChIInChI=1S/C24H21NP.2ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;;/h1-19H,20H2;2*1H/q+1;;/p-1
InChIKeyJHQWTRCLYUFMSJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenyl(2-pyridylmethyl)phosphonium Chloride Hydrochloride (CAS 99662-46-1): Technical Baseline for Scientific Procurement


Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride (CAS 99662-46-1) is a quaternary phosphonium salt with molecular formula C₂₄H₂₂Cl₂NP and molecular weight 426.32 g·mol⁻¹ . It is supplied as a white to off-white low-melting solid with a melting point of 249–254 °C and an assay specification of 98% (97.5–102.5% by argentometric titration) . The compound bears a 2-pyridylmethyl substituent on the phosphonium center, distinguishing it from benzyl-, methyl-, and other positional pyridylmethyl-phosphonium analogs. Its principal documented roles are as a Wittig reagent precursor for C–C bond formation, a reactant in isomerization reactions, and a key intermediate for preparing catechol-derived fluorescent pH chemosensors and naphthalene-based HCMV protease inhibitors .

Why Generic Substitution of Triphenyl(2-pyridylmethyl)phosphonium Chloride Hydrochloride (CAS 99662-46-1) Fails: The Evidence for Positional Specificity


Triphenylphosphonium salts bearing different N-heterocyclic or benzylic substituents are not functionally interchangeable despite sharing the triphenylphosphonium core. The position of the pyridyl nitrogen (2- vs. 3- vs. 4-) alters the electronic environment at the ylidic carbon upon deprotonation, directly influencing Wittig reaction stereoselectivity and yield [1]. In head-to-head experiments within the same study, the 2-pyridylmethyl derivative delivered (E)-olefin in 83% yield, whereas benzyltriphenylphosphonium chloride gave only a 1:2 E/Z mixture in 75% yield under identical conditions (tBuOK, THF, room temperature) [1]. Additionally, the 2-pyridylmethyl group enables potential bidentate (P,N) coordination chemistry that 3- and 4-pyridylmethyl isomers cannot sterically support . Purity grades also differ across commercial sources: the target compound is routinely supplied at 98% assay, while the 3-pyridylmethyl and 4-pyridylmethyl analogs are commonly listed at 95% minimum purity . These quantitative and structural differences mean that substituting a generic phosphonium salt into a protocol optimized for CAS 99662-46-1 risks compromised yield, altered stereochemical outcome, and variable impurity profiles.

Quantitative Differentiation Evidence for Triphenyl(2-pyridylmethyl)phosphonium Chloride Hydrochloride (CAS 99662-46-1) Versus Closest Analogs


Wittig Olefination Yield and Stereoselectivity: Direct Head-to-Head Comparison with Benzyltriphenylphosphonium Chloride

In the synthesis of catechol-derived fluorescent chemosensors, the Wittig reaction of a protected benzaldehyde intermediate (aldehyde 4) was performed with two different phosphonium salts under identical conditions (tBuOK, THF, room temperature, 2 h). Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride afforded (E)-olefin 7 in 83% isolated yield with apparent E-selectivity [1]. In contrast, benzyltriphenylphosphonium chloride delivered an inseparable 1:2 mixture of E and Z isomers of olefin 6 in only 75% yield [1]. This represents an 8-percentage-point yield advantage and a marked stereoselectivity improvement for the 2-pyridylmethyl-substituted reagent.

Organic Synthesis Wittig Reaction Stereoselective Alkene Synthesis

Commercial Purity Grade: 98% Assay vs. 95% Minimum for Positional Isomer Analogs

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride (CAS 99662-46-1) is routinely available at 98% assay purity (97.5–102.5% by argentometric titration) from multiple major suppliers including Sigma-Aldrich and Thermo Fisher Scientific . By comparison, the 3-pyridylmethyl positional isomer (CAS 79296-92-7) is listed with a minimum purity specification of 95% , and the 4-pyridylmethyl isomer (CAS 73870-25-4) is similarly specified at 95% minimum purity . The hydrochloride salt form (CAS 99662-46-1) also provides higher molecular definition compared to the non-hydrochloride chloride salts of the positional isomers, which may exhibit variable hydration states.

Chemical Procurement Purity Specification Phosphonium Salts

Melting Point Differentiation: Lower Thermal Processing Threshold vs. 4-Pyridylmethyl and Benzyl Analogs

The melting point of triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is 249–254 °C (lit.) . The 4-pyridylmethyl hydrochloride analog (CAS 34377-84-9) melts at a higher range of 254–260 °C , while benzyltriphenylphosphonium chloride (CAS 1100-88-5) melts substantially higher at approximately 330–337 °C . The 5–6 °C lower melting onset of the 2-pyridyl isomer compared to the 4-pyridyl isomer, and the approximately 80 °C lower melting point versus the benzyl analog, reflect differences in crystal packing influenced by the position of the pyridyl nitrogen and its capacity for intermolecular hydrogen bonding.

Physical Characterization Thermal Properties Phosphonium Salt Handling

Application-Specific Reactant Designation: Isomerization, Fluorescent Chemosensor, and HCMV Protease Inhibitor Synthesis

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is explicitly cited by Sigma-Aldrich as a reactant for three specific synthetic applications: (i) isomerization reactions, (ii) preparation of catechol derivatives as fluorescent chemosensors for wide-range pH detection, and (iii) preparation of naphthalene derivatives as human cytomegalovirus (HCMV) protease inhibitors . These application designations correspond to peer-reviewed publications—the catechol chemosensor work appears in Chemistry – A European Journal (2008) [1], and the naphthalene HCMV protease inhibitor work appears in the Journal of Medicinal Chemistry (2004) [2]. In contrast, the 3-pyridylmethyl and 4-pyridylmethyl positional isomers are primarily marketed for general phosphonium salt applications without these specific, publication-backed use designations .

Medicinal Chemistry Fluorescent Sensors Antiviral Research

Structural Basis for Chelation Potential: 2-Pyridylmethyl Enables Bidentate (P,N) Coordination Inaccessible to 3- and 4-Pyridylmethyl Isomers

The 2-pyridylmethyl substituent positions the pyridine nitrogen in proximity to the phosphonium center, enabling potential formation of a five-membered chelate ring upon ylide generation or metal coordination . This bidentate (P,N) coordination mode is geometrically inaccessible to the 3-pyridylmethyl isomer (which would require an unfavorable four-membered chelate) and the 4-pyridylmethyl isomer (which places the nitrogen too distant for intramolecular coordination) . The chelation capability influences both the electronic character of the phosphonium ylide (modulating nucleophilicity and stereoselectivity in Wittig reactions) and the potential for the compound to serve as a hemilabile ligand in transition-metal catalysis.

Coordination Chemistry Ligand Design Phosphonium Ylide Tuning

Evidence-Backed Application Scenarios for Triphenyl(2-pyridylmethyl)phosphonium Chloride Hydrochloride (CAS 99662-46-1)


Stereoselective Wittig Olefination for (E)-Configured Pyridine-Containing Stilbenoid Chemosensors

Researchers synthesizing fluorescent pH chemosensors based on pyridine-catechol π-delocalized systems should prioritize CAS 99662-46-1. In the foundational 2008 study by Busqué, Ruiz-Molina, and co-workers, this phosphonium salt delivered the (E)-olefin intermediate in 83% yield via Wittig reaction with a protected benzaldehyde under standard conditions (tBuOK, THF, RT), whereas benzyltriphenylphosphonium chloride gave a non-selective 1:2 E/Z mixture in only 75% yield [1]. The resulting pyridine-containing stilbenoid (compound 2 in the original paper) exhibited three distinct protonation states with complementary 'off-on-off' and 'on-off-off' fluorescence emission profiles across a broad pH range in acetonitrile, enabling ratiometric dual-wavelength pH detection [1]. Procurement of the 2-pyridylmethyl-specific reagent is essential to reproduce the published stereochemical outcome and sensor performance.

Medicinal Chemistry Synthesis of Naphthalene-Based HCMV Protease Inhibitors

Drug discovery groups targeting human cytomegalovirus (HCMV) protease should source CAS 99662-46-1 as the designated Wittig reactant for constructing 1,6-substituted naphthalene inhibitor scaffolds. The Journal of Medicinal Chemistry publication by Gopalsamy et al. (2004) employed this specific phosphonium salt in the parallel solution-phase synthesis of naphthalene derivatives that displayed HCMV protease inhibitory potency with selectivity over elastase, trypsin, and chymotrypsin [2]. The 98% assay purity supports reproducible stoichiometry in medicinal chemistry parallel synthesis workflows where precise reagent equivalency is critical for SAR interpretation across compound libraries.

Phosphonium Ylide-Mediated Isomerization Reactions Requiring Pyridyl Electronic Tuning

Synthetic laboratories conducting olefin or functional group isomerization reactions where the electronic character of the phosphonium ylide influences catalytic turnover should select the 2-pyridylmethyl-substituted reagent. Sigma-Aldrich specifically designates CAS 99662-46-1 as a reactant for isomerization reactions, a designation not conferred on the 3- or 4-pyridylmethyl positional isomers . The 2-pyridylmethyl group provides a distinct electronic environment at the ylidic carbon through the inductive and resonance effects of the ortho-pyridyl nitrogen, which can influence both the acidity of the α-methylene protons (affecting ease of ylide generation) and the nucleophilicity of the resulting ylide .

Coordination Chemistry and Organometallic Ligand Development Leveraging Bidentate (P,N) Motifs

Inorganic and organometallic chemists designing hemilabile phosphine-pyridine ligands should consider CAS 99662-46-1 as a phosphonium salt precursor that, upon deprotonation, can generate ylides or phosphines with latent bidentate (P,N) coordination capability . The five-membered chelate ring accessible to the 2-pyridylmethyl-substituted phosphonium center provides a thermodynamically favorable coordination motif that is structurally inaccessible to the 3- and 4-pyridylmethyl isomers . This chelation potential is relevant to the development of metal catalysts for C–C bond-forming reactions, CO₂/epoxide copolymerization cocatalysis, and the design of phosphonium-based ionic liquids with tunable metal-binding properties.

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